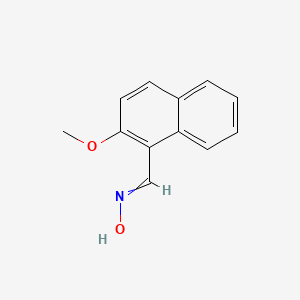

2-methoxy-1-naphthaldehyde oxime

Description

Contextualization of Oxime Functional Group Significance in Organic Synthesis and Ligand Design

The oxime functional group, characterized by the R1R2C=NOH moiety, is a versatile and highly valuable component in the toolkit of organic chemists. Oximes are readily synthesized from the condensation reaction of an aldehyde or ketone with hydroxylamine (B1172632). nih.govresearchgate.net This functional group is not merely a stable derivative but an active participant in a wide array of chemical transformations. In organic synthesis, oximes serve as crucial intermediates for the preparation of nitriles, amides, and amines.

Furthermore, the oxime group, with its nitrogen and oxygen atoms, possesses excellent coordinating properties, making it a prominent ligand in coordination chemistry. rsc.org The ability of oximes to form stable complexes with a variety of metal ions has been extensively reviewed. rsc.org These metal complexes have found applications in catalysis, materials science, and as models for biological systems. The presence of both a hydrogen bond donor (the hydroxyl group) and acceptors (the nitrogen and oxygen atoms) allows for intricate supramolecular assemblies and diverse interaction modes with metal centers.

Overview of Naphthalene (B1677914) Scaffold Importance in Advanced Materials and Biological Systems

The naphthalene scaffold, a bicyclic aromatic hydrocarbon, is a privileged structure in both materials science and medicinal chemistry. ijrpr.com Its extended π-conjugated system imparts favorable electronic and photophysical properties, making naphthalene derivatives suitable for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). epa.gov The planar and rigid nature of the naphthalene ring also allows for the design of molecules with specific spatial orientations, which is crucial for creating ordered materials.

From a biological perspective, the naphthalene moiety is present in a multitude of biologically active compounds, including pharmaceuticals and natural products. nih.govnih.gov Its lipophilic character can enhance the bioavailability of drug candidates, and its ability to be functionalized at various positions allows for the fine-tuning of pharmacological activity. nih.gov Naphthalene derivatives have demonstrated a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. nih.govnih.gov

Academic Research Trajectory of 2-Methoxy-1-naphthaldehyde (B1195280) Oxime

While dedicated research focusing exclusively on 2-methoxy-1-naphthaldehyde oxime is not extensive, its academic relevance can be understood by examining the research trends of its constituent parts and closely related analogues. The precursor, 2-methoxy-1-naphthaldehyde, has been identified as a novel inhibitor of strigolactone signaling, a crucial pathway in plant development, highlighting its potential in agricultural chemistry. nih.gov

The broader class of naphthalene-based oximes has garnered significant attention. For instance, naphthalene-based oxime esters have been developed as efficient Type I photoinitiators for free radical photopolymerization, a technology with applications in 3D printing and coatings. nih.govmdpi.com The introduction of a methoxy (B1213986) group on the naphthalene ring has been shown to modulate the photochemical properties of these oximes. nih.gov

In the realm of medicinal chemistry, oxime-bearing naphthalene derivatives have been synthesized and evaluated as activators of the Nrf2 signaling pathway, which plays a critical role in cellular antioxidant responses and is a target for chemoprevention. researchgate.netnih.gov Furthermore, studies on methoxy-substituted naphthalene carboxamides have revealed promising antimycobacterial activity. mdpi.com The anticonvulsant and antimicrobial activities of oxime and oxime ether derivatives of other naphthalene-containing compounds have also been explored. researchgate.net This body of research indicates a clear academic interest in the synthesis and biological evaluation of naphthalene derivatives bearing an oxime or a methoxy group, suggesting a fertile ground for future investigations into this compound itself.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C12H11NO2 |

|---|---|

Molecular Weight |

201.22 g/mol |

IUPAC Name |

N-[(2-methoxynaphthalen-1-yl)methylidene]hydroxylamine |

InChI |

InChI=1S/C12H11NO2/c1-15-12-7-6-9-4-2-3-5-10(9)11(12)8-13-14/h2-8,14H,1H3 |

InChI Key |

VHXRWOTZOBRMJG-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C2=CC=CC=C2C=C1)C=NO |

Origin of Product |

United States |

Synthetic Methodologies and Precursor Chemistry of 2 Methoxy 1 Naphthaldehyde Oxime

Synthesis of 2-Methoxy-1-naphthaldehyde (B1195280) Precursor

The creation of the 2-methoxy-1-naphthaldehyde precursor is a critical first step. A number of synthetic routes are available, with the Vilsmeier-Haack reaction being a prominent method.

Vilsmeier-Haack Formylation Strategies for Naphthaldehyde Derivatives

The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich aromatic compounds. wikipedia.orgorganic-chemistry.org This reaction utilizes a Vilsmeier reagent, typically a chloroiminium salt, which is generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃). wikipedia.orgchemistrysteps.com This electrophilic reagent then attacks the electron-rich naphthalene (B1677914) ring to introduce a formyl group. chemistrysteps.com

For the synthesis of 2-methoxy-1-naphthaldehyde, 2-methoxynaphthalene (B124790) serves as the starting material. The methoxy (B1213986) group is an electron-donating group, which activates the naphthalene ring towards electrophilic substitution, making it a suitable substrate for the Vilsmeier-Haack reaction. researchgate.net The reaction of 2-methoxynaphthalene with the Vilsmeier reagent, followed by hydrolysis, yields 2-methoxy-1-naphthaldehyde. tandfonline.com Similarly, the reaction can be applied to other naphthalene derivatives, such as the formylation of 1,6-dimethylnaphthalene (B47092) to produce 1,6-dimethyl-4-naphthaldehyde. cambridge.org

The reaction mechanism involves the formation of the electrophilic Vilsmeier reagent, which then undergoes an electrophilic aromatic substitution with the naphthalene derivative. wikipedia.orgorganic-chemistry.org The resulting iminium ion is then hydrolyzed during the workup to afford the final aldehyde product. wikipedia.org While effective for electron-rich naphthalenes, unsubstituted naphthalene is not readily formylated under these conditions. researchgate.net

A specific example involves the synthesis of 6-bromo-2-methoxy-1-naphthaldehyde (B1613122). nih.gov In this procedure, 6-bromo-2-methoxynaphthalene is refluxed with N-methylformanilide and phosphoryl chloride in toluene. nih.gov After cooling, the reaction is neutralized, and the product is extracted. nih.gov

Alternative Synthetic Routes to Substituted Naphthaldehydes

Beyond the Vilsmeier-Haack reaction, several other methods exist for the synthesis of substituted naphthaldehydes.

One approach involves the oxidation of corresponding alcohols . For instance, 2-methoxy-1-naphthalenementhanol can be oxidized to 2-methoxy-1-naphthaldehyde. Microwave-assisted oxidation has been shown to be an efficient method for this transformation. scirp.orgcem.com

Another route is the reaction of 2-methoxynaphthalene with trifluoroacetic acid anhydride (B1165640) and imidazole , followed by hydrolysis, which can produce 2-methoxy-1-naphthaldehyde in high yield. tandfonline.com The hydrolysis of ((2-methoxynaphthalen-1-yl)(methylsulfinyl)methyl)(methyl)sulfane also yields the desired aldehyde. tandfonline.com Furthermore, the photo-oxygenation and subsequent decomposition of 2-methoxy-1-(2-methoxyvinyl)naphthalene can lead to the formation of 2-methoxy-1-naphthaldehyde, albeit in lower yields. tandfonline.com

The reaction of 2-methoxynaphthalene with malonic acid in the presence of manganese(III) acetate (B1210297) is another, though less efficient, method. tandfonline.com Additionally, the methylation of 2-hydroxy-1-naphthaldehyde (B42665) with methyl iodide can be used to synthesize 2-methoxy-1-naphthaldehyde. tandfonline.com

More complex, multi-step syntheses have also been developed. A [4+2] benzannulation reaction between certain acetylenic aldehydes and boronic acids, catalyzed by palladium acetate, provides a general strategy for creating substituted naphthalenes. thieme-connect.com Similarly, zinc chloride can catalyze the [4+2] benzannulation of 2-ethynylbenzaldehydes with alkynes to form naphthalene derivatives. thieme-connect.com Iron-catalyzed tandem cross-dehydrogenative coupling reactions and platinum-catalyzed intramolecular hydroarylation of arylenynes also offer pathways to polysubstituted naphthalenes. thieme-connect.com

Regioselective Functionalization Approaches

Controlling the position of functional group addition on the naphthalene ring is a key challenge in synthesis. nih.govresearchgate.net The development of regioselective methods is therefore of great importance. nih.gov

Directed C-H activation strategies have emerged as a powerful tool for the regioselective functionalization of 1-substituted naphthalenes. nih.gov These methods utilize directing groups to guide a metal catalyst to a specific C-H bond, allowing for the introduction of various functional groups at desired positions. nih.gov Over the past decade, significant research has focused on developing new methodologies to directly functionalize nearly all positions of the naphthalene core. researchgate.net

For instance, rhodium-catalyzed C–H activation/annulation of 1-naphthylamides with maleimides has been reported. researchgate.net Furthermore, a three-component protocol involving ruthenium-catalyzed remote C–H functionalization of naphthalenes with olefins and alkyl bromides has been developed for the modular synthesis of multifunctional naphthalenes. rsc.org Another approach involves a Brønsted-acid-catalyzed benzannulation reaction of phenylacetaldehydes with alkynes, which proceeds with high regioselectivity. acs.org

Oximation Reactions for 2-Methoxy-1-naphthaldehyde Oxime Formation

Once the 2-methoxy-1-naphthaldehyde precursor is obtained, the next step is the oximation reaction to form the final product, this compound.

Conventional Solution-Phase Oximation Protocols

The most common method for oximation is the reaction of an aldehyde or ketone with hydroxylamine (B1172632), usually in the form of hydroxylamine hydrochloride, in a suitable solvent. The reaction is often carried out in the presence of a base to neutralize the liberated hydrochloric acid.

This solution-phase synthesis is a well-established method for preparing oximes. nih.gov However, it can sometimes require significant amounts of solvents and may involve purification steps like chromatography or recrystallization. nih.gov The stability of the oxime product can also be a factor, as they can be sensitive to acids, bases, and salts. google.com

Mechanochemical Synthesis Approaches

In recent years, mechanochemistry has gained attention as a more environmentally friendly and efficient alternative to traditional solution-based synthesis. rsc.orgnih.gov Mechanochemical reactions are performed by grinding solid reactants together, often with a small amount of liquid (liquid-assisted grinding), which can significantly reduce or eliminate the need for bulk solvents. rsc.orgresearchgate.net

A robust and solvent-free mechanochemical method for the conversion of aldehydes to oximes has been developed. rsc.orgnih.gov This approach involves grinding an aldehyde with hydroxylamine and a base, such as sodium hydroxide. rsc.orgnih.gov This method has been shown to be applicable to a wide range of aromatic and aliphatic aldehydes. rsc.orgnih.gov The synthesis of a Schiff base from 2-hydroxy-1-naphthaldehyde has been successfully achieved using liquid-assisted grinding. rsc.orgresearchgate.net This suggests that a similar mechanochemical approach could be viable for the synthesis of this compound from its aldehyde precursor.

An in-depth examination of the synthetic pathways and derivative chemistry of this compound reveals a foundation in established organic reactions, which are adaptable for generating a wide array of related compounds. The methodologies for creating the core oxime structure, as well as its analogues and derivatives, are pivotal in the fields of medicinal chemistry and material science.

Advanced Spectroscopic and Structural Elucidation of 2 Methoxy 1 Naphthaldehyde Oxime and Its Derivatives

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, provides profound insights into the molecular vibrations and, by extension, the functional groups and bonding within a molecule.

Characteristic Group Frequencies and Band Assignments

The IR and Raman spectra of 2-methoxy-1-naphthaldehyde (B1195280) oxime exhibit a series of characteristic absorption bands that can be assigned to specific vibrational modes within the molecule. The presence of the naphthalene (B1677914) core, methoxy (B1213986) group, and oxime functionality gives rise to a unique spectral fingerprint.

Key vibrational frequencies for the parent compound, 2-methoxy-1-naphthaldehyde, have been reported. The C-H stretching vibrations of the aromatic ring are typically observed in the 3000-3100 cm⁻¹ region. oatext.com The stretching vibration of the carbonyl group (C=O) in the aldehyde is a strong band, and for non-ionized carboxyl groups, this is generally seen between 1765-1795 cm⁻¹ in the Raman spectrum. oatext.com The methoxy group also presents characteristic vibrations, including C-H stretching and bending modes.

For oximes derived from aldehydes, the C=N stretching vibration is a key characteristic band, though its intensity can be variable. The O-H stretching vibration of the oxime hydroxyl group is also a significant feature, often appearing as a broad band in the IR spectrum due to hydrogen bonding.

Table 1: Characteristic Vibrational Frequencies for 2-Methoxy-1-naphthaldehyde and Related Functional Groups

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Reference |

| Aromatic C-H | Stretching | 3000-3100 | oatext.com |

| Aldehyde C=O | Stretching | 1765-1795 (Raman) | oatext.com |

| Oxime C=N | Stretching | ~1650 | N/A |

| Oxime O-H | Stretching | 3100-3600 (Broad) | N/A |

| Methoxy C-H | Stretching | 2850-2960 | N/A |

| Methylene C-H | Asymmetric Stretching | ~3199 | oatext.com |

| Methylene C-H | Symmetric Stretching | ~3001 | oatext.com |

| Methylene CH₂ | Scissoring | 1528-1589 | oatext.com |

| Methylene CH₂ | Wagging | ~1473 | oatext.com |

| Methylene CH₂ | Twisting | ~900 | oatext.com |

| Methylene CH₂ | Rocking | ~1200 | oatext.com |

Note: Specific frequencies for 2-methoxy-1-naphthaldehyde oxime may vary based on experimental conditions and isomeric form.

Investigation of Intermolecular Interactions via IR

Infrared spectroscopy is a powerful tool for studying intermolecular interactions, particularly hydrogen bonding. In this compound, the hydroxyl group of the oxime can act as a hydrogen bond donor, while the nitrogen atom of the oxime and the oxygen atom of the methoxy group can act as hydrogen bond acceptors.

The position and shape of the O-H stretching band in the IR spectrum are highly sensitive to hydrogen bonding. In the absence of hydrogen bonding (e.g., in a very dilute solution in a non-polar solvent), a sharp O-H band would be expected around 3600 cm⁻¹. However, in the solid state or in concentrated solutions, intermolecular hydrogen bonding leads to a broadening of this band and a shift to lower wavenumbers (typically in the 3100-3400 cm⁻¹ range). The extent of this shift and broadening can provide qualitative information about the strength of the hydrogen bonding interactions.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms.

Proton (¹H NMR) Chemical Shift Analysis and Coupling Constants

The ¹H NMR spectrum of this compound provides a wealth of information about the number of different types of protons and their connectivity. The chemical shift (δ), reported in parts per million (ppm), is influenced by the electron density around the proton. oregonstate.edu

The aromatic protons on the naphthalene ring will appear in the downfield region, typically between 7.0 and 9.0 ppm. oregonstate.edu The exact chemical shifts and coupling constants (J values) between adjacent protons can help to determine the substitution pattern. The proton of the oxime group (-NOH) often appears as a broad singlet, and its chemical shift can be highly variable depending on the solvent and concentration due to hydrogen bonding. The proton of the CH=N group will also have a characteristic chemical shift. The methoxy group protons will appear as a sharp singlet, typically in the range of 3.8-4.0 ppm. researchgate.net

Table 2: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) | Reference |

| Naphthalene-H | 7.0 - 9.0 | m | N/A | oregonstate.edu |

| CH=N-OH | Variable | s | N/A | N/A |

| N-OH | Variable (often broad) | s | N/A | N/A |

| OCH₃ | 3.8 - 4.0 | s | N/A | researchgate.net |

Note: 'm' denotes a multiplet and 's' denotes a singlet. Actual values may differ based on the solvent and spectrometer frequency.

Two-Dimensional NMR Techniques (COSY, HMQC, HMBC)

Two-dimensional (2D) NMR experiments are powerful tools for establishing connectivity between atoms within a molecule.

COSY (Correlation Spectroscopy): This homonuclear experiment correlates protons that are coupled to each other (typically through two or three bonds). youtube.comsdsu.edu In the COSY spectrum of this compound, cross-peaks would be observed between adjacent protons on the naphthalene ring, helping to assign their specific positions.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These heteronuclear experiments correlate protons directly to the carbons they are attached to (one-bond ¹H-¹³C correlation). youtube.comsdsu.eduustc.edu.cn This allows for the unambiguous assignment of protonated carbon signals in the ¹³C NMR spectrum. For example, the singlet from the methoxy protons in the ¹H NMR spectrum would show a correlation to the methoxy carbon signal in the ¹³C NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This heteronuclear experiment reveals longer-range couplings between protons and carbons (typically over two or three bonds). youtube.comsdsu.eduustc.edu.cn This is particularly useful for identifying quaternary carbons and for piecing together different fragments of the molecule. For instance, the methoxy protons would show a correlation to the carbon atom of the naphthalene ring to which the methoxy group is attached. The proton of the CH=N group would show correlations to nearby carbons in the naphthalene ring.

By combining the information from these 1D and 2D NMR experiments, a complete and unambiguous assignment of all proton and carbon signals in this compound can be achieved, leading to a definitive structural elucidation.

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry is a cornerstone analytical technique for determining the molecular weight and structural features of organic compounds. In the case of this compound, both standard and high-resolution techniques provide critical data for its unambiguous identification.

Fragmentation Pathways and Molecular Ion Analysis

The molecular formula for this compound is C₁₂H₁₁NO₂. scbt.com In mass spectrometry, this compound is expected to produce a distinct molecular ion (M⁺˙) peak corresponding to its molecular weight.

While specific fragmentation studies on this compound are not detailed in the reviewed literature, the fragmentation pathways for oximes are well-established. nih.gov The fragmentation of oxime radical cations is often initiated by processes such as the McLafferty rearrangement, which is a signature fragmentation for molecules containing a carbonyl or oxime group. nih.gov This rearrangement involves the transfer of a gamma-hydrogen atom to the oxime moiety, followed by the cleavage of the alpha-beta carbon-carbon bond. nih.gov

For aromatic aldoximes like this compound, other characteristic fragmentation patterns would likely involve the cleavage of the methoxy group (loss of ·CH₃), loss of the hydroxyl radical (·OH) from the oxime group, and cleavages of the naphthalene ring system, leading to a series of fragment ions that are diagnostic of the parent structure.

Table 1: Proposed Mass Spectrometry Fragmentation for this compound

| Fragment Description | Chemical Formula of Lost Fragment | Resulting m/z (approx.) |

| Molecular Ion | - | 201 |

| Loss of Methyl Radical | ·CH₃ | 186 |

| Loss of Hydroxyl Radical | ·OH | 184 |

| Loss of Methoxyl Radical | ·OCH₃ | 170 |

| Loss of Carbon Monoxide | CO | 173 |

| Naphthaldehyde Cation | C₁₁H₇O⁺ | 155 |

Accurate Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides the accurate mass of a molecule, allowing for the determination of its elemental composition. The molecular formula of this compound is established as C₁₂H₁₁NO₂. scbt.comchemenu.com Based on this formula, the theoretical monoisotopic mass can be calculated with high precision. This value is crucial for distinguishing the compound from other isomers or molecules with the same nominal mass.

Table 2: Accurate Mass Data for this compound

| Parameter | Value |

| Molecular Formula | C₁₂H₁₁NO₂ |

| Nominal Mass | 201 g/mol |

| Monoisotopic (Accurate) Mass | 201.07898 Da |

X-ray Crystallography for Solid-State Structure Determination

As of the latest literature review, a specific single-crystal X-ray diffraction study for this compound has not been reported. However, the structural characteristics can be inferred by examining closely related analogues, such as (E)-1-naphthaldehyde oxime and (E)-2-naphthaldehyde oxime, for which crystallographic data are available. nih.govresearchgate.net

Single Crystal X-ray Diffraction Analysis of Molecular Geometry and Conformation

Analysis of analogues like (E)-1-naphthaldehyde oxime reveals that the molecules are not perfectly planar. nih.gov The aldoxime substituent group is typically twisted out of the plane of the naphthalene ring system. In (E)-1-naphthaldehyde oxime, the dihedral angle between the aldoxime group and the naphthalene ring is 23.9 (4)°. nih.gov This conformational twisting is a common feature in sterically hindered aromatic aldehydes and their derivatives. It is anticipated that this compound would adopt a similar non-planar conformation, with the C=N-OH group and the methoxy group likely oriented to minimize steric hindrance.

Table 3: Selected Geometric Parameters for Analogous Naphthaldehyde Oximes

| Compound | Dihedral Angle (Oxime vs. Ring) | Reference |

| (E)-1-Naphthaldehyde Oxime | 23.9 (4)° | nih.gov |

| (E)-Phenanthrene-9-carbaldehyde Oxime | 27.9 (6)° | nih.gov |

Analysis of Crystal Packing and Supramolecular Interactions (Hydrogen Bonding)

In the solid state, the crystal packing of aromatic oximes is predominantly governed by hydrogen bonding. For both (E)-1-naphthaldehyde oxime and its isomer (E)-2-naphthaldehyde oxime, the crystal structures are stabilized by intermolecular O-H···N hydrogen bonds. nih.govresearchgate.netiucr.org These interactions link adjacent molecules, forming one-dimensional polymeric chains. nih.gov Specifically, the hydroxyl group of one oxime molecule donates its hydrogen to the nitrogen atom of a neighboring molecule. This head-to-tail arrangement is a robust and common supramolecular synthon in aldoximes. It is highly probable that this compound would exhibit a similar hydrogen-bonding pattern, leading to the formation of infinite chains within its crystal lattice. The methoxy group would likely influence the finer details of the packing arrangement.

Table 4: Typical Hydrogen Bond Interactions in Aromatic Oximes

| Donor | Acceptor | Type of Interaction | Resulting Motif | Reference |

| O-H (oxime) | N (oxime) | Intermolecular Hydrogen Bond | 1D Polymeric Chain | nih.gov |

| O-H (oxime) | O (oxime) | Intermolecular Hydrogen Bond | Chain | iucr.org |

Polymorphism and Co-crystallization Studies

There are no studies reported in the reviewed scientific literature concerning the polymorphism or co-crystallization of this compound. The ability of a compound to exist in multiple crystalline forms (polymorphism) depends on factors like molecular conformation and intermolecular interactions, and its investigation would require dedicated screening experiments.

Electronic Absorption and Emission Spectroscopy (UV-Vis and Fluorescence)

The electronic behavior of this compound is dictated by the interplay of the naphthalene ring system, the methoxy group, and the oxime functionality. UV-Vis and fluorescence spectroscopy are pivotal in understanding these properties.

Chromophore Properties and Electronic Transitions

The primary chromophore in this compound is the methoxynaphthalene moiety. The UV spectrum of the related compound, 2-methoxynaphthalene (B124790), exhibits absorption maxima in the regions of 220-240 nm and 280-300 nm, which are characteristic of π-π* transitions within the naphthalene ring system. ijpsjournal.com The introduction of the oxime group (-CH=NOH) extends the conjugation, which is expected to cause a bathochromic (red) shift in these absorption bands.

The electronic transitions in molecules like this compound are primarily of two types: π-π* and n-π* transitions. The high-intensity absorption bands are typically due to π-π* transitions, involving the promotion of an electron from a π bonding orbital to a π* antibonding orbital. The lower intensity n-π* transitions involve the promotion of a non-bonding electron, such as from the oxygen or nitrogen atoms in the oxime group, to a π* antibonding orbital.

In a theoretical study of a similar compound, 2-hydroxy-5-(phenyldiazenyl)benzaldehyde oxime, the experimental UV-Visible spectrum showed absorption bands at 280 nm, 350 nm, and 430 nm. malayajournal.org The band at 350 nm was attributed to a π-π* transition. malayajournal.org It is plausible that this compound would exhibit analogous transitions, with the exact wavelengths influenced by the specific electronic effects of the methoxy group and the naphthalene ring.

| Transition Type | Expected Wavelength Range (nm) | Relative Intensity |

| π-π | 280-450 | High |

| n-π | > 350 | Low |

Table 1: Expected Electronic Transitions for this compound

Solvatochromism and Environmental Effects on Spectra

For n-π* transitions, an increase in solvent polarity typically leads to a hypsochromic (blue) shift. This is because polar solvents can stabilize the non-bonding electrons in the ground state through hydrogen bonding or dipole-dipole interactions, thus increasing the energy required for the n-π* transition. Conversely, π-π* transitions often exhibit a bathochromic (red) shift with increasing solvent polarity, as the excited state is generally more polar than the ground state and is therefore more stabilized by polar solvents.

The fluorescence spectrum of this compound would also be expected to be sensitive to the solvent environment. The Stokes shift, which is the difference between the absorption and emission maxima, can provide information about the change in geometry and electronic distribution between the ground and excited states.

Advanced Spectroelectrochemical and Photochemical Characterization

To further probe the electronic structure and reactivity of this compound, advanced techniques such as cyclic voltammetry and electron spin resonance spectroscopy are employed.

Cyclic Voltammetry (CV) for Redox Properties

Cyclic voltammetry is a powerful electrochemical technique used to study the redox (reduction-oxidation) properties of a compound. While specific CV data for this compound is not available in the reviewed literature, the expected redox behavior can be inferred from its structure.

The naphthalene ring system can undergo both oxidation and reduction. The presence of the electron-donating methoxy group would likely make the oxidation of the naphthalene ring easier (occur at a less positive potential) compared to unsubstituted naphthalene. The oxime group can also be electroactive, potentially undergoing reduction. A cyclic voltammogram of this compound would provide valuable information on its HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energy levels.

| Potential Redox Process | Electrochemical Technique | Expected Information |

| Oxidation of methoxynaphthalene ring | Cyclic Voltammetry | HOMO energy level, electron-donating effect of methoxy group |

| Reduction of oxime group | Cyclic Voltammetry | LUMO energy level, electrochemical stability |

Table 2: Potential Redox Properties of this compound

Electron Spin Resonance (ESR) for Radical Intermediates

Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR), is a spectroscopic technique that detects species with unpaired electrons, such as radicals. Iminoxyl radicals, which can be generated from oximes, are a class of N-oxyl radicals. nih.gov The generation of the this compound radical could be achieved through chemical or electrochemical oxidation.

The ESR spectrum of the resulting radical would provide detailed information about the distribution of the unpaired electron within the molecule. The hyperfine coupling constants, arising from the interaction of the unpaired electron with magnetic nuclei (such as ¹⁴N and ¹H), would reveal the spin density at different positions in the radical. This information is crucial for understanding the radical's structure, stability, and reactivity. nih.gov For instance, a significant hyperfine coupling to the nitrogen nucleus of the oxime group would confirm the formation of an iminoxyl radical.

Time-Resolved Spectroscopy for Photophysical Processes

Time-resolved spectroscopic techniques, such as transient absorption spectroscopy and time-correlated single-photon counting (TCSPC), are used to study the dynamics of excited states and short-lived intermediates. While specific studies on this compound are not found, these techniques could be applied to understand its photophysical processes.

Upon photoexcitation, the molecule is promoted to an excited singlet state. From here, it can relax back to the ground state via fluorescence or undergo intersystem crossing to a triplet state. Time-resolved spectroscopy can measure the lifetimes of these excited states and monitor the formation and decay of any transient species, such as radical ions or triplet-state intermediates. This data is essential for constructing a comprehensive picture of the molecule's behavior upon light absorption and for understanding its potential applications in areas like photochemistry and materials science.

Chemical Reactivity and Transformation Pathways of 2 Methoxy 1 Naphthaldehyde Oxime

Oxidative Cyclization Reactions

There is no specific information in the reviewed literature detailing the oxidative cyclization of 2-methoxy-1-naphthaldehyde (B1195280) oxime. Studies on analogous compounds highlight reaction pathways that are highly dependent on the substituent pattern.

Rearrangement Reactions and Isomerizations

Specific data on the isomerism and rearrangement reactions of 2-methoxy-1-naphthaldehyde oxime is not available.

Tautomerism Studies

Tautomerism, the dynamic equilibrium between two readily interconvertible constitutional isomers, is a key characteristic of oximes. libretexts.orglibretexts.org For this compound, this phenomenon primarily manifests as oxime-nitrone and keto-enol tautomerism.

Oximes can exist in equilibrium with their nitrone tautomers. nih.gov Theoretical studies on similar systems, such as formaldehyde (B43269) oxime, indicate that the oxime form is generally more stable than the corresponding nitrosomethane. nih.govacs.org The tautomerization process can be influenced by factors like solvation and may proceed through a bimolecular mechanism. nih.gov

Furthermore, the broader class of carbonyl compounds, which includes the aldehyde precursor to this compound, exhibits keto-enol tautomerism. libretexts.orgmasterorganicchemistry.com In this equilibrium, a proton and a double bond shift, converting the keto form (containing a C=O bond) to an enol form (containing a C=C bond adjacent to a hydroxyl group). masterorganicchemistry.comyoutube.com While the keto form is typically more stable for most aldehydes and ketones, the enol tautomer, though less abundant, is highly reactive and crucial for many chemical transformations. libretexts.orglibretexts.org The equilibrium can be catalyzed by both acids and bases. libretexts.orglibretexts.org

1,3-Dipolar Cycloaddition Reactions of Nitrile Oxide Intermediates

The oxime functional group of this compound serves as a precursor to the corresponding nitrile oxide. Nitrile oxides are highly reactive 1,3-dipoles that readily undergo cycloaddition reactions with various dipolarophiles, providing a powerful tool for the synthesis of five-membered heterocycles. chem-station.comnih.govclockss.org

Reactions with Dipolarophiles for Heterocycle Synthesis

The in situ generation of the nitrile oxide from this compound, typically through oxidation, allows for its reaction with a wide range of dipolarophiles, particularly alkenes and alkynes. chem-station.comclockss.org The 1,3-dipolar cycloaddition of the nitrile oxide to a carbon-carbon double bond of an alkene yields 2-isoxazoline derivatives. chem-station.comnih.gov Similarly, reaction with an alkyne leads to the formation of isoxazoles. nih.gov These heterocyclic scaffolds are valuable intermediates in organic synthesis, serving as precursors to various functionalized molecules such as β-hydroxy ketones and γ-amino alcohols. researchgate.net The versatility of this reaction is demonstrated by its application in the synthesis of complex natural products and medicinally relevant compounds. chem-station.comresearchgate.net For instance, a derivative of 1-naphthyl carboaldehyde oxime has been successfully used in the synthesis of specific isoxazolines. mdpi.com

Regioselectivity and Stereoselectivity in Cycloadditions

The 1,3-dipolar cycloaddition reactions of nitrile oxides are often characterized by high regioselectivity and stereoselectivity. nih.gov Regioselectivity, the preferential formation of one constitutional isomer over another, is influenced by both steric and electronic factors of the reacting nitrile oxide and dipolarophile. mdpi.comnih.gov Frontier Molecular Orbital (FMO) theory is commonly used to rationalize the observed regiochemical outcomes. mdpi.com For example, the reaction of nitrile oxides with monosubstituted olefins generally proceeds with high regioselectivity to afford 5-substituted isoxazolines. clockss.org However, the nature of the substituents on both the dipole and the dipolarophile can significantly impact the regiochemical course of the reaction. nih.gov

Stereoselectivity, the preferential formation of one stereoisomer, is also a critical aspect of these cycloadditions. The use of chiral auxiliaries or catalysts can induce high levels of diastereoselectivity or enantioselectivity. chem-station.comresearchgate.net For instance, the cycloaddition of aromatic nitrile oxides with allylic alcohols has been shown to proceed with high diastereoselectivity. chem-station.com The inherent chirality of the reactants can also direct the stereochemical outcome of the cycloaddition. nih.gov

Coordination Chemistry and Metal Complex Formation

The oxime group in this compound possesses donor atoms that enable it to act as a ligand, coordinating with various metal ions to form stable metal complexes. at.ua

Synthesis and Characterization of Metal Complexes

Metal complexes of oxime-containing ligands are typically synthesized by reacting the ligand with a suitable metal salt in an appropriate solvent. nih.gov The synthesis of complexes with ligands structurally similar to this compound often involves refluxing a solution of the ligand and the metal salt, leading to the precipitation of the complex. nih.govresearchgate.netscilit.com

The resulting metal complexes are characterized using a variety of spectroscopic and analytical techniques. Infrared (IR) spectroscopy is used to confirm the coordination of the ligand to the metal ion by observing shifts in the characteristic vibrational frequencies of the oxime group, such as the C=N and N-O stretching bands. nih.govresearchgate.net The appearance of new bands corresponding to metal-nitrogen (M-N) and metal-oxygen (M-O) vibrations further supports complex formation. nih.gov Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H and ¹³C NMR, provides information about the structure of the ligand in the complex. nih.govresearchgate.net Changes in the chemical shifts of protons and carbons near the coordination sites can confirm the binding of the metal. Other techniques such as mass spectrometry, elemental analysis, and sometimes X-ray crystallography are employed to determine the stoichiometry and detailed three-dimensional structure of the metal complexes. researchgate.net

Influence of the Metal Center on Oxime Reactivity

The reactivity of the oxime group in this compound can be significantly modulated by coordination to a metal center. The interaction between the metal ion and the oxime's nitrogen and oxygen atoms can lead to electrophilic activation of the oxime, facilitating various transformations. at.ua The specific nature of the metal, its oxidation state, and the coordination environment play a crucial role in determining the reaction pathway. researchgate.net

Metal-assisted reactions can include hydrolysis, rearrangements, and redox processes. For instance, the coordination to an electron-rich metal center can promote the cleavage of the N-O bond, a key step in various synthetic transformations. at.ua The metal center can act as a template, bringing the oxime and other reactants into proximity and lowering the activation energy for the reaction.

In the context of related pyridyl oxime ligands, studies with cadmium(II) have shown that the metal ion organizes the ligand in specific coordination geometries, such as distorted octahedral. nih.gov In these structures, the Cd(II) centers are bridged by both the oxime ligand and halide ions, forming one-dimensional coordination polymers. nih.gov The geometry and the nature of the donor atoms (e.g., oxime nitrogen, pyridyl nitrogen, halides) around the metal center are dictated by the specific metal and ligands involved. nih.gov This structural organization directly impacts the accessibility and reactivity of the coordinated oxime. For example, copper(II)-assisted hydrolysis of ketoximes and aldoximes to regenerate the parent carbonyl compound is a well-established method that relies on the electrophilic activation of the coordinated oxime ligand. at.ua

Table 1: Influence of Metal Centers on General Oxime Reactivity

| Metal Ion | Typical Reaction | Description |

| Copper(II) | Hydrolysis | Assists in the cleavage of the C=NOH bond to regenerate the corresponding aldehyde or ketone. The reaction often involves refluxing in the presence of a copper salt like CuSO₄·5H₂O. at.ua |

| Rhenium(I) | N-O Bond Cleavage | In certain low-valent complexes, oxidative addition of an oxime to an electron-rich metal like Re(I) can lead to the cleavage of the N-O bond, forming methyleneamide complexes. at.ua |

| Molybdenum(VI) | Oxidation | Molybdenum-peroxo complexes can be involved in the oxidation of related nitrogen-containing compounds, suggesting a potential pathway for the oxidation of the oxime functionality. at.ua |

| Cadmium(II) | Structural Organization | Forms coordination polymers with pyridyl oximes, influencing the solid-state structure and potentially the reactivity of the oxime by holding it in a specific conformation. nih.gov |

Derivatization and Functional Group Transformations

The oxime moiety of this compound is a versatile functional group that can undergo a variety of transformations to yield other valuable chemical structures.

Regeneration of Aldehyde from Oxime

The conversion of an oxime back to its parent aldehyde, known as deoximation, is a fundamental transformation in organic synthesis, often used in protection-deprotection strategies. A facile method for this conversion involves metal-assisted hydrolysis. For instance, refluxing the oxime in a mixture of methanol (B129727) and tetrahydrofuran (B95107) (THF) in the presence of an excess of copper(II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O) can effectively cleave the C=NOH bond to regenerate 2-methoxy-1-naphthaldehyde. at.ua This process is believed to proceed through the coordination of the oxime to the copper(II) center, which activates it towards hydrolysis. at.ua

Table 2: General Conditions for Aldehyde Regeneration from Oxime

| Reagent | Solvent | Conditions |

| CuSO₄·5H₂O | Methanol-THF | Reflux |

Formation of Other Oxime Derivatives (e.g., Oxime Ethers, Amides)

The oxime group can be readily derivatized to form other functional groups, notably oxime ethers and amides.

Oxime Ethers: Oxime ethers are typically synthesized via the O-alkylation of the parent oxime. nih.govsci-hub.se This reaction generally involves treating the this compound with a base, such as sodium ethoxide, to form the more nucleophilic oximate anion. This anion then reacts with an alkylating agent, like an alkyl halide, in an SN2-type reaction to yield the corresponding oxime ether. sci-hub.sersc.org This method allows for the introduction of a wide variety of alkyl or arylalkyl groups onto the oxime oxygen. sci-hub.se

Amides: Oximes are valuable precursors for the synthesis of amides. researchgate.net While direct amidation from the oxime is less common, the most prominent route is through the Beckmann rearrangement. This acid-catalyzed reaction involves the transformation of an oxime into an amide. For an aldoxime like this compound, this rearrangement would typically yield a primary amide. The reaction is initiated by the protonation of the oxime's hydroxyl group, followed by the migration of the group anti-periplanar to the leaving water molecule.

Modifications to the Naphthalene (B1677914) Ring and Methoxy (B1213986) Group

While the oxime group is often the primary site of reactivity, transformations can also be carried out on the naphthalene ring system and the methoxy substituent, provided the chosen reagents are compatible with the oxime functionality.

Naphthalene Ring Modifications: The naphthalene ring in this compound is susceptible to electrophilic aromatic substitution reactions. The position of substitution is directed by the existing methoxy and oxime groups. For example, bromination can be achieved on related naphthalenic systems. The synthesis of 6-bromo-2-methoxy-1-naphthaldehyde (B1613122) from 6-bromo-2-methoxynaphthalene demonstrates that functionalization of the ring is feasible. nih.gov Similar strategies could potentially be applied to the oxime, allowing for the introduction of nitro, halogen, or acyl groups onto the aromatic core. The specific reaction conditions must be carefully selected to avoid undesired side reactions with the oxime group.

Methoxy Group Modifications: The methoxy group is generally stable, but it can be cleaved to yield the corresponding phenol (B47542) (2-hydroxy-1-naphthaldehyde oxime) under harsh conditions. sigmaaldrich.com This ether cleavage is typically accomplished using strong acids such as hydrobromic acid (HBr) or a Lewis acid like boron tribromide (BBr₃). These conditions are potent and could potentially affect the oxime group as well, requiring careful optimization if this transformation is desired.

Computational and Theoretical Investigations of 2 Methoxy 1 Naphthaldehyde Oxime

Quantum Chemical Calculations (DFT, Ab Initio, Coupled Cluster)

Quantum chemical calculations are fundamental to predicting the behavior of 2-methoxy-1-naphthaldehyde (B1195280) oxime. These calculations solve approximations of the Schrödinger equation to determine the electronic structure and energy of the molecule. Density Functional Theory (DFT) is a widely used method for such investigations due to its balance of computational cost and accuracy. biointerfaceresearch.comepstem.net More computationally intensive methods like ab initio and coupled-cluster approaches can be employed for higher accuracy, though they are less commonly cited for molecules of this size in routine studies.

Geometry optimization is a primary step in computational analysis, aiming to find the lowest energy arrangement of atoms, which corresponds to the most stable molecular structure. For molecules similar to 2-methoxy-1-naphthaldehyde oxime, this is often achieved using DFT methods with various functionals (e.g., B3LYP, PBE1PBE, M062X) and basis sets (e.g., 6-31+G*, 6-311+g(d)). biointerfaceresearch.comepstem.netresearchgate.net These calculations can reveal key structural parameters such as bond lengths, bond angles, and dihedral angles. For instance, in a related Schiff base, DFT calculations determined a twisted conformation, with the naphthalene (B1677914) and phenol (B47542) rings inclined to each other. researchgate.net

Once the geometry is optimized, a range of electronic properties can be analyzed:

Frontier Molecular Orbitals (FMOs): Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is crucial. The energy of the HOMO relates to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of molecular stability and reactivity. biointerfaceresearch.com

Molecular Electrostatic Potential (MEP): MEP maps visualize the electrostatic potential on the molecule's surface, identifying regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). This provides insight into potential sites for intermolecular interactions.

Natural Bond Orbital (NBO) Analysis: NBO analysis examines charge delocalization and hyperconjugative interactions within the molecule, helping to explain its stability and electronic structure. biointerfaceresearch.com

Table 1: Illustrative Geometrical and Electronic Parameters from DFT Calculations for Naphthaldehyde Derivatives (Note: Data is representative of typical outputs from DFT calculations on similar compounds)

| Parameter | Description | Typical Calculated Value/Finding |

| C=N Bond Length | Length of the oxime imine bond. | ~1.28 - 1.30 Å |

| C-O-C Angle (Methoxy) | Angle of the methoxy (B1213986) ether linkage. | ~117° - 119° |

| Dihedral Angle | Twist between the naphthalene ring and the oxime side chain. | Can indicate non-planar conformations. |

| HOMO Energy | Energy of the highest occupied molecular orbital. | -5 to -7 eV |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital. | -1 to -2 eV |

| HOMO-LUMO Gap | Energy difference indicating chemical reactivity. | ~4 - 5 eV |

Quantum chemical calculations are instrumental in mapping the energetic landscape of chemical reactions. By calculating the energies of reactants, products, and intermediate structures, a reaction's energetic profile can be constructed. A key aspect of this is the identification and characterization of transition states—the high-energy structures that connect reactants to products.

For this compound, potential reactions for theoretical study include:

Oxidation: The oxidation of naphthaldehyde oximes can lead to the formation of corresponding nitrile oxides, which are valuable intermediates in synthesis. researchgate.net Computational studies can model this transformation, calculating the activation energy required and elucidating the reaction mechanism.

Proton Transfer: In related Schiff bases containing a hydroxyl group, an intramolecular proton transfer equilibrium exists between enol-imine and keto-amine tautomers. researchgate.net Although the target molecule has a methoxy group, similar proton transfer dynamics could be relevant in different contexts or for analogous compounds, and theoretical calculations can determine the relative stability of tautomers and the energy barrier for their interconversion.

Theoretical methods can predict spectroscopic properties with a high degree of accuracy, serving as a powerful tool for structure verification.

NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a standard approach for predicting NMR chemical shifts (¹³C and ¹H). epstem.net Theoretical isotropic shielding values are calculated and then correlated with experimental data, often showing a linear relationship (δ_exp = a + b * δ_calc). epstem.net Such calculations are sensitive to the molecular conformation, particularly for groups like methoxy, where the ¹³C chemical shift can be influenced by its orientation relative to the aromatic ring. researchgate.net

Table 2: Example of Correlation between Experimental and Theoretically Predicted ¹³C NMR Chemical Shifts for a Related Compound (Note: This table illustrates the methodology and typical results. Specific values for this compound would require a dedicated study.)

| Calculation Method | Solvent | Correlation Equation | R² Value |

| DFT/B3LYP | DMSO | δ_exp = 1.0222 * δ_calc + 2.5741 | 0.9951 |

| DFT/B3PW91 | DMSO | δ_exp = 1.0128 * δ_calc - 0.7397 | 0.9955 |

| DFT/B3LYP | Vacuum | δ_exp = 1.0156 * δ_calc + 3.0299 | 0.9948 |

| DFT/B3PW91 | Vacuum | δ_exp = 1.0048 * δ_calc - 0.1241 | 0.9953 |

| Data derived from a study on a related azomethine compound. epstem.net |

UV-Vis Spectra: Time-dependent DFT (TD-DFT) is the most common method for predicting electronic absorption spectra (UV-Vis). These calculations yield the excitation energies and oscillator strengths of electronic transitions, which correspond to the absorption maxima (λ_max) and intensities observed experimentally. biointerfaceresearch.comresearchgate.net

Molecular Dynamics (MD) Simulations

While quantum mechanics excels at describing electronic properties, molecular dynamics (MD) simulations are better suited for exploring the conformational flexibility and time-dependent behavior of molecules. MD uses classical mechanics to simulate the movements of atoms over time, providing a dynamic picture of the molecule.

This compound has several rotatable bonds, including those in the methoxy and oxime groups. This flexibility allows the molecule to adopt multiple conformations, which can have different energies and properties. MD simulations can explore the potential energy surface (PES) of the molecule to identify stable low-energy conformers and the energy barriers between them. researchgate.net

Conformational analysis helps to understand:

The preferred orientation of the methoxy group relative to the naphthalene ring.

The syn/anti isomerism of the oxime group.

Studies on similar molecules have shown that the balance between steric hindrance and stabilizing hyperconjugative interactions often governs conformational preferences. researchgate.net

The behavior of a molecule can be significantly influenced by its solvent environment. Computational models can account for these effects in two primary ways:

Implicit Solvation Models: These models, such as the Polarizable Continuum Model (PCM), represent the solvent as a continuous medium with a defined dielectric constant. biointerfaceresearch.com This approach is computationally efficient and is often combined with DFT calculations to model how a solvent's polarity affects the geometry, electronic structure, and reactivity of the solute. epstem.netresearchgate.net

Explicit Solvation Models: In this more computationally intensive approach, individual solvent molecules are included in the simulation box along with the solute molecule. This method is typically used in MD simulations and allows for the direct study of specific solute-solvent interactions, such as hydrogen bonding.

These simulations can predict how properties like tautomeric equilibria or conformational preferences might shift in solvents of different polarities. researchgate.net

Structure-Activity Relationship (SAR) and Ligand-Protein Interaction Studies (Computational)

While direct computational studies on this compound are not extensively documented, significant research into its closely related aldehyde, 2-methoxy-1-naphthaldehyde (2-MN), provides a strong predictive model for its biological interactions. 2-MN has been identified as a novel inhibitor of strigolactone (SL) signaling, a crucial pathway in plant development. nih.govelsevierpure.comnih.gov The computational analyses performed on 2-MN serve as a valuable proxy for understanding the potential structure-activity relationships and interaction mechanisms of the oxime derivative.

Molecular Docking Simulations with Biological Targets (e.g., Plant Receptors)

Molecular docking simulations have been instrumental in elucidating how 2-methoxy-1-naphthaldehyde (2-MN) interacts with plant hormone receptors. nih.gov Specifically, studies have focused on the strigolactone receptor protein D14 from rice. nih.govresearchgate.net Using the crystal structure of D14, researchers have simulated the binding of 2-MN within the receptor's active site.

The simulations revealed that 2-MN localizes to the ligand-binding pocket of D14, a site that normally accommodates D-OH, the hydrolysis product of strigolactones. nih.gov This strategic positioning within the binding cavity suggests a competitive inhibition mechanism. A key interaction highlighted by the docking model is between the aldehyde group of 2-MN and the indole (B1671886) ring of a tryptophan residue (Trp205) in the D14 protein. nih.gov This interaction appears to mimic the way the natural ligand's hydroxyl group interacts with the same residue, effectively "plugging" the binding site. nih.gov

Given the structural similarity, it is hypothesized that this compound would adopt a similar binding pose. The oxime's hydroxyl group could potentially form different or additional hydrogen bonds with residues in the pocket, which would require specific docking studies to confirm.

Table 1: Summary of Molecular Docking Findings for 2-Methoxy-1-naphthaldehyde (2-MN) with D14 Receptor

| Parameter | Description |

| Ligand | 2-Methoxy-1-naphthaldehyde (2-MN) |

| Protein Target | D14 (Strigolactone Receptor from Rice) |

| Binding Site | Overlaps with the D-OH (natural ligand) binding site. nih.gov |

| Key Interaction | The aldehyde group of 2-MN interacts with the indole ring of Trp205. nih.gov |

| Proposed Mechanism | Competitive inhibition by occupying the ligand-binding cavity. nih.gov |

| Software Used | UCSF Chimera, AutoDock Vina. nih.govresearchgate.net |

Pharmacophore Modeling

The discovery of 2-MN as a strigolactone signaling inhibitor was facilitated by in silico virtual screening based on a pharmacophore model. nih.govelsevierpure.comnih.gov A pharmacophore represents the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect.

Researchers developed a pharmacophore model using the software LigandScout, based on the known crystal structure of the D14 receptor in complex with its natural ligand product, D-OH. nih.govelsevierpure.com This model combined both structure-based features from the protein's binding site and ligand-based features from D-OH. nih.gov The model was then used to screen a chemical library, which led to the identification of a parent compound, XM-47, and subsequently its active hydrolysis product, 2-MN. nih.govnih.gov

Further analysis indicated that the aldehyde and 2-methoxy groups of 2-MN are critical for its inhibitory activity, suggesting they represent key features in a more refined pharmacophore model for D14 receptor inhibitors. nih.gov For this compound, the oxime group (=N-OH) would replace the aldehyde as a key pharmacophoric feature, offering both hydrogen bond donor and acceptor capabilities.

Elucidation of Inhibitory Mechanisms (e.g., Strigolactone signaling)

Computational studies have been pivotal in explaining how 2-MN inhibits the strigolactone signaling pathway at a molecular level. nih.gov Strigolactone perception in plants like rice requires the hormone to bind to the D14 receptor, which then triggers an interaction with other proteins, such as D53 and SLR1, leading to their degradation and subsequent physiological responses like the suppression of shoot branching. nih.govnih.gov

Docking simulations demonstrated that by occupying the D14 binding pocket, 2-MN physically obstructs the binding of the natural strigolactone hormone. nih.govresearchgate.net This blockage prevents the necessary conformational changes in the D14 receptor that are required for it to interact with its downstream partners, D53 and SLR1. nih.gov In vitro assays confirmed this computational prediction, showing that 2-MN effectively inhibits the SL-induced interaction between D14 and both D53 and SLR1. nih.gov

Therefore, the elucidated inhibitory mechanism is the competitive blockage of the strigolactone receptor, which disrupts the protein-protein interactions essential for signal transduction. nih.gov This provides a clear example of how virtual screening and molecular docking can be applied to design specific regulators of plant hormone signaling. nih.gov

Supramolecular Assembly Prediction and Analysis

Hydrogen Bonding Networks and Self-Assembly

The oxime group (-C=N-OH) is a versatile hydrogen-bonding motif, capable of acting as both a hydrogen bond donor (via the -OH group) and an acceptor (via the nitrogen and oxygen atoms). nih.govresearchgate.net This allows for the formation of robust intermolecular interactions.

Oxime Dimers and Chains: In the absence of other strong interacting groups, oximes frequently form dimers through O-H···N hydrogen bonds. researchgate.net Alternatively, they can form linear chains, or catemers. researchgate.net

Influence of Methoxy Group: The methoxy group (-OCH3) is a hydrogen bond acceptor. It could engage in weaker C-H···O interactions with neighboring molecules. nih.gov Its presence might also sterically influence which oxime-based hydrogen bonding patterns are favored.

Naphthalene System: The aromatic naphthalene system can participate in weak C-H···O and C-H···π interactions, further stabilizing the supramolecular structure. rsc.org

The interplay between the strong O-H···N bonds of the oxime, potential interactions with the methoxy group, and weaker interactions from the naphthalene core would likely lead to complex, well-defined self-assembled structures in the solid state. nih.govrsc.org

Crystal Packing Prediction

The crystal packing of this compound would be governed by a combination of hydrogen bonding and π-π stacking interactions.

Hydrogen Bonding: As described above, strong hydrogen bonds involving the oxime group are expected to be the primary drivers of the crystal packing, likely forming chains or dimeric structures. nih.govresearchgate.net

π-π Stacking: The large, planar surface of the naphthalene rings provides an ideal geometry for π-π stacking interactions. mdpi.comrsc.org These interactions, where the electron-rich aromatic rings stack on top of each other, would be a significant secondary force, organizing the hydrogen-bonded networks into a stable three-dimensional lattice. The methoxy group would influence the offset of this stacking.

Based on studies of structurally related naphthaldehyde and aromatic oxime derivatives, a densely packed structure featuring layers or columns of molecules is probable. mdpi.comrsc.org The molecules would be linked by hydrogen bonds within the layers/columns and stabilized by π-π stacking between them. A definitive prediction of the crystal packing would require dedicated crystallographic analysis or advanced computational prediction methods.

Advanced Applications and Materials Science Perspectives of 2 Methoxy 1 Naphthaldehyde Oxime

Role in Photochemistry and Polymerization

The distinct photochemical properties of 2-methoxy-1-naphthaldehyde (B1195280) oxime have positioned it as a valuable component in the synthesis of photoactive materials. Its derivatives are particularly notable for their role as photoinitiators in polymerization processes, driven by their efficient response to light.

Development as Photoinitiators for Free Radical Photopolymerization

Derivatives of 2-methoxy-1-naphthaldehyde oxime have been successfully developed as Type I photoinitiators for free radical photopolymerization. nih.govnih.gov These compounds, specifically certain naphthalene-based oxime esters, can absorb light and generate active radicals, which in turn initiate the polymerization of monomers. nih.govnih.gov The presence of the methoxy (B1213986) group and the position of substituents on the naphthalene (B1677914) ring have been shown to significantly influence the photoinitiation efficiency. nih.govnih.govresearchgate.netbohrium.com

Research has demonstrated that naphthalene-based oxime esters containing a 1-naphthalene with an o-methoxy substituent exhibit a red-shifted absorption spectrum. nih.govnih.govresearchgate.net This characteristic allows for the utilization of longer wavelength light sources, such as 405 nm LED lamps, which are often preferred in various applications for their lower energy consumption and deeper penetration. nih.govnih.gov The initiation abilities of these compounds have been evaluated using monomers like trimethylolpropane (B17298) triacrylate (TMPTA), with studies showing high final conversion efficiencies under both UV and visible light irradiation. nih.govnih.gov

Investigation of Photochemical Reaction Behavior

The photochemical reaction behavior of this compound derivatives has been a subject of detailed investigation to understand and optimize their performance as photoinitiators. nih.govnih.govresearchgate.netbohrium.com Experimental techniques such as photolysis, cyclic voltammetry (CV), and electron spin resonance (ESR) have been employed to study the mechanisms of radical generation. nih.govnih.govresearchgate.net

Upon exposure to light, these oxime esters undergo cleavage of the N-O bond, a critical step in the formation of initiating radicals. The efficiency of this cleavage and the subsequent reactivity of the generated radicals are influenced by the electronic and steric effects of the substituents on the naphthalene ring. nih.govresearchgate.netbohrium.com For instance, the methoxy group at the ortho position to the oxime ester functionality has been found to enhance the photoreactivity. bohrium.com The photochemical behavior of naphthaldehydes can also be significantly altered by the presence of Lewis acids, which can facilitate different reaction pathways upon irradiation. rsc.orgresearchgate.net

Analytical Chemistry and Sensor Development

The inherent fluorescence and reactive nature of the this compound scaffold have been exploited in the field of analytical chemistry for the development of highly sensitive and selective sensors.

Application as Fluorescent Chemosensors

Derivatives of 2-methoxy-1-naphthaldehyde have been utilized in the synthesis of fluorescent chemosensors for the detection of various analytes. nih.gov These sensors operate on the principle of a change in fluorescence intensity or a shift in the emission wavelength upon binding with the target species. nih.gov For instance, rhodamine-based derivatives incorporating a 2-methoxy-1-naphthaldehyde unit have been designed as "turn-on" fluorescent chemosensors for aluminum ions (Al³⁺). nih.govmorgan.edu The binding of Al³⁺ to the sensor triggers a structural change, leading to a significant enhancement in fluorescence. nih.gov

Use as Analytical Reagents for Metal Ions

Building on their chemosensing capabilities, compounds derived from 2-methoxy-1-naphthaldehyde serve as effective analytical reagents for the detection and quantification of metal ions. nih.gov The selectivity of these reagents is a key feature, allowing for the detection of specific metal ions even in the presence of other competing ions. nih.gov The rhodamine-based sensor mentioned earlier, for example, demonstrates high selectivity for Al³⁺. nih.gov Furthermore, Schiff base chemosensors derived from 2-methoxy-1-naphthaldehyde have been developed for the selective detection of other metal ions like zinc (Zn²⁺). rsc.org

| Analyte | Sensing Mechanism | Detection Limit |

|---|---|---|

| Al³⁺ | Fluorescence "turn-on" | Not specified |

| N₃⁻ (using the Al³⁺ complex) | Fluorescence quenching | 12 μM |

Chemodosimetric Approaches for Chemical Sensing

The application of 2-methoxy-1-naphthaldehyde derivatives in chemical sensing can also involve chemodosimetric approaches. In this strategy, the sensor molecule undergoes an irreversible chemical reaction with the analyte, leading to a detectable signal. The complex formed between the rhodamine-based sensor and Al³⁺ can, in turn, act as a chemosensor for azide (B81097) ions (N₃⁻). nih.gov The addition of azide quenches the fluorescence of the sensor-Al³⁺ complex, providing a "turn-off" signaling mechanism for the detection of azide. nih.gov This sequential detection capability highlights the versatility of these compounds in designing sophisticated analytical systems. nih.gov

Coordination Polymers and Metal-Organic Frameworks (MOFs)

Coordination polymers and metal-organic frameworks (MOFs) are a class of materials constructed from metal ions or clusters linked by organic ligands. The properties of these materials, such as porosity, stability, and catalytic activity, are highly tunable based on the choice of the metal and organic linker.

Design of Coordination Complexes for Specific Functions

The synthesis and characterization of coordination complexes using this compound as a ligand for the construction of functional coordination polymers or MOFs are not extensively documented in publicly available scientific literature. The design of such complexes would theoretically involve the coordination of the oxime's nitrogen and oxygen atoms to a metal center, potentially leading to the formation of mono-, bi-, or polynuclear complexes. The methoxy and naphthalene groups would also play a significant role in the steric and electronic properties of the resulting materials, influencing their final structure and potential applications. However, specific research detailing these aspects for this compound is not available at this time.

Exploration of Luminescent and Electrochemical Properties of Complexes

While the naphthalene moiety is known to be a source of luminescence in many organic molecules, specific studies detailing the luminescent and electrochemical properties of coordination complexes derived from this compound are not found in the current body of scientific research. The investigation of such properties would be crucial in determining the suitability of these potential complexes for applications in sensing, light-emitting devices, or electrocatalysis.

Selected Biochemical and Agrochemical Research (excluding clinical/safety)

In the realm of biochemistry and agrochemistry, the focus shifts to the interaction of this compound and its parent compound with biological systems.

Investigation of DNA Binding Properties (in vitro)

There are no specific in vitro studies found in the scientific literature that investigate the DNA binding properties of this compound. Research on the interaction of similar naphthaldehyde derivatives with DNA exists, but direct data for the oxime is not available.

Studies on Plant Growth Regulation (e.g., Strigolactone Signaling Inhibition)

Significant research has been conducted on the precursor molecule, 2-methoxy-1-naphthaldehyde (2-MN), as a novel inhibitor of strigolactone signaling in plants. rsc.orgnih.govresearchgate.netresearchgate.net Strigolactones are a class of plant hormones that regulate various aspects of plant development, including shoot branching and symbiotic interactions with mycorrhizal fungi.

In a study aimed at identifying chemical regulators of strigolactone reception, 2-methoxy-1-naphthaldehyde was identified through in silico virtual screening. nih.gov It was found to be a hydrolysis product of a candidate compound, XM-47. rsc.orgresearchgate.net Subsequent in vitro and in planta assays confirmed that 2-MN inhibits the interaction between the strigolactone receptor protein D14 and its downstream targets, D14-SLR1 and D14-D53. rsc.orgnih.govresearchgate.net This inhibition effectively blocks the strigolactone signaling pathway, leading to a restoration in the growth of rice tillering buds that are normally suppressed by strigolactones. rsc.orgnih.gov

The inhibitory effect of 2-methoxy-1-naphthaldehyde on strigolactone-induced seed germination of parasitic weeds like Striga hermonthica has also been investigated. rsc.org Structure-activity relationship studies have indicated that the 2-methoxy group on the naphthalene ring is crucial for its inhibitory activity. rsc.org

Inhibitory Action of 2-Methoxy-1-naphthaldehyde on Strigolactone Signaling

| Compound | Target Interaction | Observed Effect in Rice |

| 2-Methoxy-1-naphthaldehyde (2-MN) | Inhibits D14-SLR1 and D14-D53 interactions | Restores growth of tillering buds suppressed by strigolactone |

Enzymatic Assays (e.g., fluorogenic substrate for alcohol dehydrogenase)

While research has been conducted on other methoxy-naphthaldehyde isomers as fluorogenic substrates for enzymes like alcohol dehydrogenase, there are no specific studies available that describe the use of this compound in enzymatic assays.

Precursor for Fine Chemicals and Specialty Materials

This compound, a derivative of 2-methoxy-1-naphthaldehyde, is a versatile chemical compound with significant potential as a precursor in the synthesis of a variety of fine chemicals and specialty materials. Its unique structural features, combining a naphthalene core, a methoxy group, and a reactive oxime functionality, make it a valuable building block in organic synthesis and materials science.

Intermediate in Synthesis of Complex Organic Molecules

The utility of oximes as intermediates in the construction of complex organic molecules is well-established in synthetic chemistry. wikipedia.orgmasterorganicchemistry.comorganic-chemistry.org The oxime group in this compound can undergo a variety of transformations, allowing for the introduction of nitrogen-containing functionalities and the formation of new ring systems.

One of the most significant reactions of oximes is the Beckmann rearrangement , an acid-catalyzed transformation of an oxime into an amide or a lactam. wikipedia.orgmasterorganicchemistry.comorganic-chemistry.org In the case of an aldoxime such as this compound, the Beckmann rearrangement would be expected to yield a primary amide. This reaction proceeds through the protonation of the oxime's hydroxyl group, followed by the migration of the group anti-periplanar to the leaving group on the nitrogen atom. wikipedia.orgorganic-chemistry.org The resulting nitrilium ion is then hydrolyzed to afford the amide. The reaction is stereospecific, with the configuration of the oxime determining the structure of the resulting amide. wikipedia.org

The general mechanism for the Beckmann rearrangement of an aldoxime is depicted below:

Table 1: General Mechanism of the Beckmann Rearrangement for Aldoximes

| Step | Description |

| 1 | Protonation of the oxime hydroxyl group by an acid catalyst to form a good leaving group (water). |

| 2 | Concerted migration of the hydrogen atom (or an alkyl/aryl group in ketoximes) to the nitrogen atom with the simultaneous departure of the leaving group. This results in the formation of a nitrilium ion. |

| 3 | Attack of a water molecule on the electrophilic carbon of the nitrilium ion. |

| 4 | Deprotonation to yield the corresponding primary amide. |

This table illustrates the generally accepted mechanism of the Beckmann rearrangement for aldoximes, which is a potential synthetic route for derivatives of this compound.

Furthermore, oximes and their derivatives, such as oxime ethers, are valuable precursors for the synthesis of various heterocyclic compounds . researchgate.netclockss.org These reactions often involve cyclization or cycloaddition pathways, leveraging the reactivity of the C=N-OH or C=N-OR moiety. For instance, oximes can be used to synthesize isoxazoles, pyrazoles, and other nitrogen-containing ring systems that are prevalent in pharmaceuticals and other biologically active compounds. researchgate.netclockss.orgnih.gov While specific examples for this compound are not extensively documented in readily available literature, its structural motifs are found in various biologically active molecules, suggesting its potential as a scaffold in medicinal chemistry. nih.govorientjchem.org

The naphthalene moiety itself is a key structural component in many complex organic molecules, including pharmaceuticals and dyes. The ability to introduce and modify functional groups via the oxime offers a strategic advantage in the synthesis of novel naphthalenic compounds with desired properties.

Role in Design of Novel Functional Molecules (e.g., NLO materials)

The development of new materials with advanced optical properties is a significant area of research in materials science. Organic molecules with extended π-conjugated systems and specific donor-acceptor functionalities are known to exhibit nonlinear optical (NLO) properties, which are crucial for applications in telecommunications, optical computing, and frequency conversion. nih.govnih.gov

Naphthalene derivatives are among the classes of organic compounds investigated for their NLO properties due to the inherent π-electron system of the naphthalene ring. nih.govnih.gov The introduction of electron-donating groups (like the methoxy group in this compound) and electron-withdrawing or polarizable groups can enhance the second- and third-order NLO responses of the molecule.

While direct experimental studies on the NLO properties of this compound are not widely reported, computational studies on similar naphthalimide and naphthyridine derivatives have demonstrated the potential of this class of compounds. nih.govrsc.org These computational approaches, often employing Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), allow for the calculation of key NLO parameters such as the first and second hyperpolarizabilities (β and γ). nih.govnih.gov Such studies have shown that the strategic placement of donor and acceptor groups on the naphthalene scaffold can lead to significant enhancement of the NLO response. nih.govrsc.org

Table 2: Key Parameters in the Computational Evaluation of NLO Properties

| Parameter | Description | Relevance to NLO |

| First Hyperpolarizability (β) | A measure of the second-order nonlinear optical response of a molecule. | Crucial for applications like second-harmonic generation (SHG) and electro-optic Pockels effect. |

| Third-Order Polarizability (γ) | A measure of the third-order nonlinear optical response. | Important for applications such as third-harmonic generation and optical switching. |

| Frontier Molecular Orbitals (HOMO-LUMO) | The highest occupied and lowest unoccupied molecular orbitals. The energy gap between them influences the molecule's electronic properties. | A smaller HOMO-LUMO gap can often correlate with a larger NLO response. |

| Dipole Moment (μ) | A measure of the separation of positive and negative charges in a molecule. | A large change in the dipole moment between the ground and excited states can contribute to a larger β value. |

This table outlines the key computational parameters used to predict the nonlinear optical properties of organic molecules, which could be applied to assess the potential of this compound as an NLO material.

The oxime group itself can influence the electronic properties of the molecule and could be further functionalized to create more complex donor-acceptor systems. For instance, the formation of Schiff base metal complexes from related naphthaldehyde derivatives has been shown to be a viable strategy for creating new functional materials with interesting optical and biological properties. orientjchem.orgarcjournals.orgsphinxsai.com This suggests a potential pathway for modifying this compound to tune its properties for specific applications.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 2-methoxy-1-naphthaldehyde oxime, and how can reaction yields be maximized?